An In-depth Technical Guide to 5-hydrazineylpyridin-2(1H)-one: A Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 5-hydrazineylpyridin-2(1H)-one: A Versatile Heterocyclic Scaffold
Abstract
The pyridin-2(1H)-one nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] When functionalized with a reactive hydrazine moiety at the 5-position, the resulting 5-hydrazineylpyridin-2(1H)-one represents a highly versatile, yet underexplored, scaffold for drug discovery. This technical guide provides a comprehensive overview of this molecule. Due to the limited direct experimental data in publicly available literature, this document synthesizes information from closely related structural analogues and foundational chemical principles. We will present its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, key chemical transformations, and potential applications in modern drug development, providing researchers with a robust theoretical and practical framework for its utilization.
Molecular Structure and Predicted Physicochemical Properties
5-hydrazineylpyridin-2(1H)-one (or 5-hydrazinyl-2-pyridone) features a six-membered pyridinone ring with a hydrazine group (-NHNH₂) at the C5 position. The pyridinone core is known to exist in a tautomeric equilibrium with its 2-hydroxypyridine form. However, for the parent and most substituted derivatives, the pyridin-2(1H)-one tautomer is predominantly favored in various solvents and in the solid state.
The molecule's structure combines the hydrogen-bond donating and accepting capabilities of the pyridinone ring with the highly nucleophilic and reactive hydrazine group, making it an attractive building block for creating diverse chemical libraries.[1][2]
Caption: Chemical structure of 5-hydrazineylpyridin-2(1H)-one.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 70.91 Ų | [3] |
| Predicted LogP | -0.3395 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Proposed Synthesis
The synthesis of 5-hydrazineylpyridin-2(1H)-one is not widely reported, but a chemically sound and efficient route can be proposed based on established reactions of related heterocyclic systems. The most direct approach involves the nucleophilic aromatic substitution of a suitable leaving group at the 5-position of the pyridin-2(1H)-one ring with hydrazine hydrate. Precursors such as 5-bromo- or 5-chloro-pyridin-2(1H)-one are ideal starting materials.[4][5]
Caption: Proposed workflow for the synthesis of 5-hydrazineylpyridin-2(1H)-one.
Experimental Protocol: Synthesis from 5-Bromopyridin-2(1H)-one
This protocol is a generalized procedure adapted from methods used for analogous heterocyclic hydrazines.[6][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromopyridin-2(1H)-one (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol (10-15 mL per gram of starting material).
-
Addition of Reagent: To the stirred suspension, add an excess of hydrazine hydrate (5-10 equivalents). The large excess drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature for 4-12 hours.
-
Causality: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution. The pyridinone ring is electron-deficient, which facilitates this reaction, but forcing conditions are often required.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Once complete, cool the reaction mixture to room temperature, and then further in an ice bath. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove excess hydrazine and other impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-hydrazineylpyridin-2(1H)-one.
Predicted Spectroscopic Characteristics
The structural elucidation of 5-hydrazineylpyridin-2(1H)-one would rely on a combination of NMR, IR, and MS techniques. The following data are predicted based on analyses of similar structures, including substituted pyridones and aryl hydrazines.[8][9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.0-12.0 (br s, 1H, N1-H ), δ ~7.5-7.7 (d, 1H, H6), δ ~7.0-7.2 (dd, 1H, H4), δ ~6.3-6.5 (d, 1H, H3), δ ~5.5-6.0 (br s, 1H, C5-NH ), δ ~4.0-4.5 (br s, 2H, NH₂ ). Note: Hydrazine and amide protons are D₂O exchangeable. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~162.0 (C2, C=O), δ ~140.0 (C6), δ ~138.0 (C5), δ ~120.0 (C4), δ ~105.0 (C3). |
| IR Spectroscopy (ATR, cm⁻¹) | 3400-3200 (N-H stretching, multiple bands for NH, NH₂), 3100-3000 (Aromatic C-H stretching), ~1650 (C=O stretching, amide I band), ~1600 & ~1480 (C=C stretching), ~1250 (C-N stretching).[12][13][14] |
| Mass Spectrometry (EI) | Expected [M]⁺ at m/z = 125. Key fragments may include loss of N₂H₃ (m/z 94), loss of N₂H₄ (m/z 93), and subsequent fragmentation of the pyridinone ring.[15][16] |
General Protocols for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C spectra on a 400 or 500 MHz spectrometer. For ¹³C, a proton-decoupled pulse sequence is standard. 2D experiments like COSY and HSQC can be used for unambiguous signal assignment.[9]
-
-
IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[14]
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Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-hydrazineylpyridin-2(1H)-one stems from the high reactivity of the hydrazine moiety, which can act as a potent binucleophile. This allows for the straightforward synthesis of a wide range of derivatives, particularly hydrazones and fused heterocyclic systems.[17][18]
A. Formation of Hydrazones
The terminal -NH₂ group of the hydrazine readily undergoes condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is one of the most fundamental transformations of hydrazines and is often used to build molecular complexity.[18]
Protocol: General Synthesis of Pyridinone-Hydrazone Derivatives
-
Dissolution: Dissolve 5-hydrazineylpyridin-2(1H)-one (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid or HCl) can accelerate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours.
-
Isolation: The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be isolated by filtration and recrystallization.
B. Synthesis of Fused Heterocyclic Systems
The hydrazine group is a key synthon for constructing various nitrogen-containing heterocycles.[19] By reacting with 1,3-dicarbonyl compounds or their equivalents, it can be used to form fused pyrazole rings, a common motif in pharmacologically active molecules.
Caption: Key derivatization pathways for 5-hydrazineylpyridin-2(1H)-one.
Potential Applications in Drug Discovery
While 5-hydrazineylpyridin-2(1H)-one itself has not been extensively studied, its structural components are prevalent in a vast number of bioactive molecules. This strongly suggests its potential as a valuable scaffold for developing novel therapeutic agents.[2][20]
-
Anticancer Activity: Pyridinone derivatives are known to act as inhibitors of various protein kinases, such as PIM-1 kinase, which are crucial for cancer cell survival.[1] The ability to easily generate a library of hydrazone derivatives from the title compound allows for extensive structure-activity relationship (SAR) studies to identify potent and selective kinase inhibitors.
-
Antimicrobial Agents: Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities.[21] The pyridinone core can be functionalized to tune the lipophilicity and electronic properties of the molecule, potentially leading to new antimicrobial candidates with improved efficacy.
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Anti-inflammatory and Analgesic Effects: Certain 3,5-disubstituted pyridin-2(1H)-one derivatives have shown potent anti-allodynic effects in models of inflammatory pain.[8] The hydrazine group at the 5-position provides a convenient handle for introducing diverse substituents to explore and optimize this activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectra of some new 3,4-dihydro-2[H]-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iscientific.org [iscientific.org]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
